molecular formula C5H4BrN3O2 B13507147 6-Amino-5-bromopyrimidine-4-carboxylic acid

6-Amino-5-bromopyrimidine-4-carboxylic acid

Katalognummer: B13507147
Molekulargewicht: 218.01 g/mol
InChI-Schlüssel: DWDVNEPSGPUPBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are crucial in various biological processes. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 4th position on the pyrimidine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopyrimidine-4-carboxylic acid typically involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium. This reaction produces 5-bromo-pyrimidine-4-carboxylate, which is then subjected to further reactions to introduce the amino group at the 6th position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-5-bromopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Amino-5-bromopyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 6-Amino-5-bromopyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, affecting biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Amino-5-bromopyrimidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, bromine atom, and carboxylic acid group on the pyrimidine ring makes it a versatile intermediate in various synthetic and research applications.

Eigenschaften

Molekularformel

C5H4BrN3O2

Molekulargewicht

218.01 g/mol

IUPAC-Name

6-amino-5-bromopyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H4BrN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)

InChI-Schlüssel

DWDVNEPSGPUPBD-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(C(=N1)N)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.